molecular formula C14H11N3 B12291714 2-[4-(2-Imidazolyl)phenyl]pyridine

2-[4-(2-Imidazolyl)phenyl]pyridine

Cat. No.: B12291714
M. Wt: 221.26 g/mol
InChI Key: LTXPORMRFQEYEG-UHFFFAOYSA-N
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Description

2-[4-(2-Imidazolyl)phenyl]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Imidazolyl)phenyl]pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Imidazolyl)phenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Both the imidazole and pyridine rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-[4-(2-Imidazolyl)phenyl]pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, its ability to form hydrogen bonds and π-π interactions contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Imidazolyl)phenyl]pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-[4-(1H-imidazol-2-yl)phenyl]pyridine

InChI

InChI=1S/C14H11N3/c1-2-8-15-13(3-1)11-4-6-12(7-5-11)14-16-9-10-17-14/h1-10H,(H,16,17)

InChI Key

LTXPORMRFQEYEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C3=NC=CN3

Origin of Product

United States

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